Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material, such as a sugar derivative, are protected using acetic anhydride to form acetyloxy groups.
Introduction of Acetamido Group: The acetamido group is introduced through the reaction of the protected intermediate with acetic anhydride and an amine source.
Formation of Prop-2-enoxy Group: The prop-2-enoxy group is introduced by reacting the intermediate with an appropriate allylating agent under basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or prop-2-enoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:
Enzyme Inhibition: The acetamido group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction: The compound may modulate signal transduction pathways by binding to receptors or other signaling molecules.
Metabolic Pathways: It can be incorporated into metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Similar structure with acetamido and acetyloxy groups but different glycosidic linkage.
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Similar structure with acetamido and acetyloxy groups but different ester linkage.
Uniqueness
The presence of the prop-2-enoxy group, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C17H25NO9 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19) |
InChI Key |
PRSVMSRDBOXABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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